molecular formula C19H14ClN3O2 B6114171 5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B6114171
M. Wt: 351.8 g/mol
InChI Key: GKAQWEGSVJOPIX-UHFFFAOYSA-N
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Description

5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of chloro, methoxy, and pyrrol substituents in its structure contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-24-17-9-6-14(20)12-16(17)19-21-18(22-25-19)13-4-7-15(8-5-13)23-10-2-3-11-23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAQWEGSVJOPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Substitution Reactions: : The introduction of the chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, the methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

  • Pyrrole Substitution: : The pyrrole moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a boronic acid derivative of pyrrole reacts with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 5-(5-chloro-2-formylphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    5-(5-chloro-2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the pyrrole moiety, which could influence its chemical properties and applications.

    5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole: Contains an imidazole ring instead of a pyrrole ring, potentially altering its biological activity.

Uniqueness

The unique combination of chloro, methoxy, and pyrrol substituents in 5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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